2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate
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Overview
Description
2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate is an organic compound with the molecular formula C16H21Cl3O3. It is a derivative of phenoxyacetic acid and is known for its applications in various scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate typically involves the esterification of 2,4,5-trichlorophenoxyacetic acid with 2-ethyl-4-methylpentanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and catalyst concentration to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a growth regulator.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of herbicides and pesticides due to its ability to regulate plant growth
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. It acts by mimicking natural plant hormones, leading to altered growth patterns in plants. The compound binds to receptor sites, triggering a cascade of biochemical reactions that result in the desired physiological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another phenoxyacetic acid derivative used as a herbicide.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Similar in structure but with different substituents, also used as a herbicide.
Uniqueness
2-Ethyl-4-methylpentyl (2,4,5-trichlorophenoxy)acetate is unique due to its specific ester group, which imparts distinct chemical properties and biological activities compared to other phenoxyacetic acid derivatives. This uniqueness makes it valuable in various applications, particularly in agriculture and chemical research .
Properties
CAS No. |
69462-12-0 |
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Molecular Formula |
C16H21Cl3O3 |
Molecular Weight |
367.7 g/mol |
IUPAC Name |
(2-ethyl-4-methylpentyl) 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C16H21Cl3O3/c1-4-11(5-10(2)3)8-22-16(20)9-21-15-7-13(18)12(17)6-14(15)19/h6-7,10-11H,4-5,8-9H2,1-3H3 |
InChI Key |
FSXCVPNYCBTUSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)C)COC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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